rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide
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Overview
Description
rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide: is a complex organic compound with the molecular formula C14H19N3O8 It is characterized by the presence of two dihydroxypropyl groups attached to a benzenedicarboxamide core, along with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide typically involves multiple steps. One common approach is the reaction of 5-nitroisophthalic acid with (2R)-2,3-dihydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters.
Scientific Research Applications
rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydroxypropyl groups may also play a role in modulating the compound’s activity by influencing its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide
- N,N’-Bis(2-hydroxyethyl)-5-nitro-1,3-benzenedicarboxamide
Uniqueness
rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide is unique due to its specific stereochemistry and the presence of both dihydroxypropyl and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
66108-87-0 |
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Molecular Formula |
C14H19N3O8 |
Molecular Weight |
357.32 g/mol |
IUPAC Name |
1-N,3-N-bis[(2S)-2,3-dihydroxypropyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O8/c18-6-11(20)4-15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16-5-12(21)7-19/h1-3,11-12,18-21H,4-7H2,(H,15,22)(H,16,23)/t11-,12-/m0/s1 |
InChI Key |
LJEBHEAPZMNBSI-RYUDHWBXSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(=O)NC[C@@H](CO)O)[N+](=O)[O-])C(=O)NC[C@@H](CO)O |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCC(CO)O)[N+](=O)[O-])C(=O)NCC(CO)O |
Origin of Product |
United States |
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